Cas no 1361763-79-2 (2-Amino-3-(2,4-dichlorophenyl)pyridine)
2-Amino-3-(2,4-dichlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-(2,4-dichlorophenyl)pyridine
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- Inchi: 1S/C11H8Cl2N2/c12-7-3-4-8(10(13)6-7)9-2-1-5-15-11(9)14/h1-6H,(H2,14,15)
- InChI Key: IOQULEQIJBISEA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1=CC=CN=C1N)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 213
- XLogP3: 3.4
- Topological Polar Surface Area: 38.9
2-Amino-3-(2,4-dichlorophenyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022005611-250mg |
2-Amino-3-(2,4-dichlorophenyl)pyridine |
1361763-79-2 | 97% | 250mg |
$707.20 | 2022-03-01 | |
| Alichem | A022005611-500mg |
2-Amino-3-(2,4-dichlorophenyl)pyridine |
1361763-79-2 | 97% | 500mg |
$1,078.00 | 2022-03-01 | |
| Alichem | A022005611-1g |
2-Amino-3-(2,4-dichlorophenyl)pyridine |
1361763-79-2 | 97% | 1g |
$1,780.80 | 2022-03-01 |
2-Amino-3-(2,4-dichlorophenyl)pyridine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2-Amino-3-(2,4-dichlorophenyl)pyridine
Introduction to 2-Amino-3-(2,4-dichlorophenyl)pyridine (CAS No. 1361763-79-2)
2-Amino-3-(2,4-dichlorophenyl)pyridine, with the CAS number 1361763-79-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines an amino group and a dichlorophenyl substituent on a pyridine ring. The combination of these functional groups endows the molecule with a range of biological activities and potential therapeutic applications.
The chemical structure of 2-Amino-3-(2,4-dichlorophenyl)pyridine is particularly noteworthy due to its aromatic nature and the presence of multiple reactive sites. The pyridine ring, a six-membered heterocyclic compound containing one nitrogen atom, is known for its strong electron-withdrawing properties. This characteristic can influence the compound's reactivity and stability in various chemical reactions. The amino group, on the other hand, provides nucleophilic properties that can participate in a wide array of chemical transformations. The dichlorophenyl substituent further enhances the molecule's hydrophobicity and can influence its binding affinity to biological targets.
In recent years, 2-Amino-3-(2,4-dichlorophenyl)pyridine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-Amino-3-(2,4-dichlorophenyl)pyridine could be a valuable candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory potential, 2-Amino-3-(2,4-dichlorophenyl)pyridine has also shown promise in the treatment of neurodegenerative diseases. Research has indicated that this compound can modulate the activity of certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). By inhibiting MAO, 2-Amino-3-(2,4-dichlorophenyl)pyridine may help to reduce oxidative stress and neuroinflammation, which are key factors in the progression of diseases like Alzheimer's and Parkinson's.
The pharmacokinetic properties of 2-Amino-3-(2,4-dichlorophenyl)pyridine have also been investigated to assess its suitability as a therapeutic agent. Studies have demonstrated that this compound exhibits good oral bioavailability and favorable metabolic stability. These characteristics are crucial for ensuring that the drug can be effectively absorbed and distributed throughout the body, reaching its intended targets with minimal degradation.
In addition to its therapeutic potential, 2-Amino-3-(2,4-dichlorophenyl)pyridine has been explored for its use in chemical synthesis. The presence of multiple functional groups makes it an attractive starting material for the synthesis of more complex molecules. For example, it can be used as a building block in the preparation of pyridoindole derivatives, which have been shown to possess potent antitumor activities. This versatility in synthetic applications further underscores the importance of this compound in both academic and industrial settings.
The safety profile of 2-Amino-3-(2,4-dichlorophenyl)pyridine is another critical aspect that has been thoroughly evaluated. Toxicological studies have indicated that this compound is generally well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, 2-Amino-3-(2,4-dichlorophenyl)pyridine (CAS No. 1361763-79-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in advancing our understanding of complex biological processes and disease treatments.
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